

Lumateperone-D4 safety data sheet and handling precautions

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Compound of Interest

Compound Name: Lumateperone-D4

Cat. No.: B15619113

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A Technical Guide to the Safe Handling of Lumateperone-D4

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for an official Safety Data Sheet (SDS). **Lumateperone-D4** is a deuterated analog of Lumateperone; while its chemical and biological properties are expected to be nearly identical, users must obtain and consult the specific SDS provided by their supplier before any handling, use, or disposal of this compound. The information presented here is synthesized from publicly available data for Lumateperone and should be used as a supplementary reference only.

Introduction

Lumateperone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.^{[1][2]} Its deuterated analog, **Lumateperone-D4**, is primarily utilized in research settings, often as an internal standard for pharmacokinetic and metabolic studies due to the mass shift introduced by the deuterium atoms. The underlying pharmacology and toxicology are considered equivalent to the non-deuterated parent compound.

Lumateperone exhibits a novel mechanism of action, modulating three key neurotransmitter systems implicated in serious mental illness: serotonin, dopamine, and glutamate.^{[3][4]} This guide provides a detailed overview of the compound's safety profile, handling precautions, and relevant biological pathways.

Hazard Identification and Safety Data

Safety data sheets for Lumateperone and its tosylate salt classify the compound as hazardous. [5][6] The primary routes of exposure are oral ingestion, skin contact, eye contact, and inhalation of dust.

GHS Hazard Classification

The following table summarizes the Globally Harmonized System (GHS) classification for Lumateperone.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[5][6]
Skin Corrosion/Irritation	2	H315: Causes skin irritation[5][6]
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation[5][6]
Reproductive Toxicity	2	H361: Suspected of damaging fertility or the unborn child[7]

Receptor Binding Profile

Lumateperone's pharmacological activity is defined by its binding affinity to various neurotransmitter receptors and transporters. This profile underpins both its therapeutic effects and potential side effects.

Target	Binding Affinity (K _i , nM)
Serotonin 5-HT _{2A} Receptor	0.54[4][8]
Dopamine D ₂ Receptor	32[8]
Dopamine D ₁ Receptor	52[8]
Dopamine D ₄ Receptor	108[8]
Serotonin Transporter (SERT)	61[8]
α _{1A} -Adrenergic Receptor	73[8]
α _{1B} -Adrenergic Receptor	31[8]

Note: K_i values represent the concentration of the drug that binds to 50% of the receptors in vitro. A lower K_i value indicates a higher binding affinity.

Safe Handling and Personal Protective Equipment (PPE)

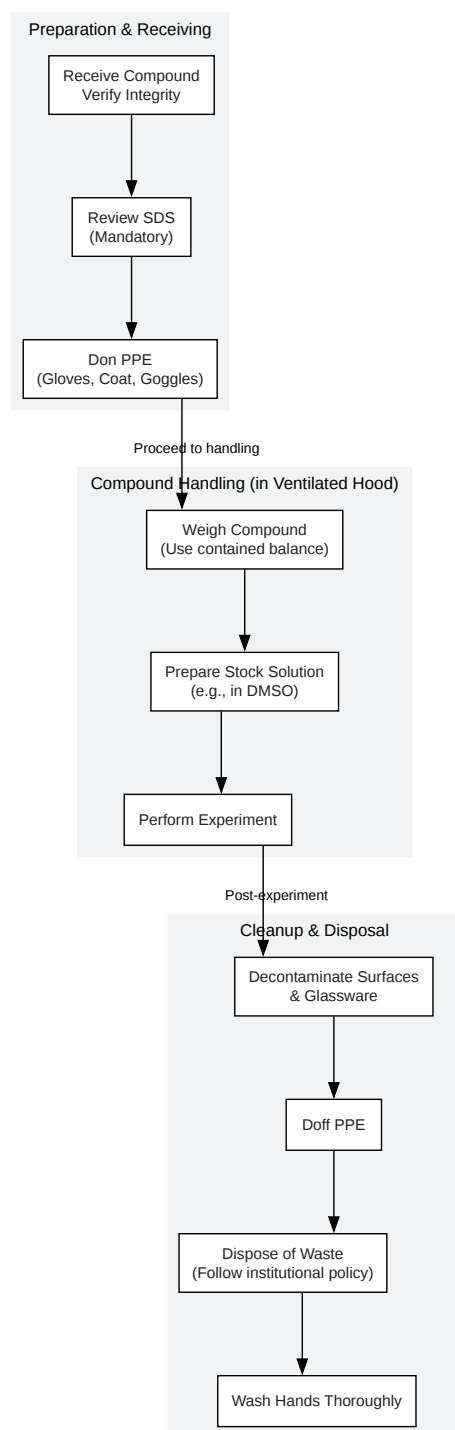
Strict adherence to safety protocols is mandatory when handling **Lumateperone-D4**. A logical workflow for handling this compound, from receipt to disposal, should be established in the laboratory.

Recommended Personal Protective Equipment (PPE)

Protection Type	Specification	Rationale
Eye Protection	Safety glasses with side-shields or goggles.[5]	Prevents eye irritation or serious damage from splashes or airborne particles.[5][6]
Hand Protection	Compatible chemical-resistant gloves (e.g., nitrile).[5]	Avoids skin contact, which can cause irritation.[5][6]
Body Protection	Laboratory coat.	Prevents contamination of personal clothing.
Respiratory Protection	NIOSH-approved respirator if ventilation is inadequate or dust is generated.	Prevents respiratory tract irritation from inhaling dust.[5][6]

Laboratory Handling Workflow

The following diagram outlines the standard workflow for safely handling potent compounds like **Lumateperone-D4** in a research setting.

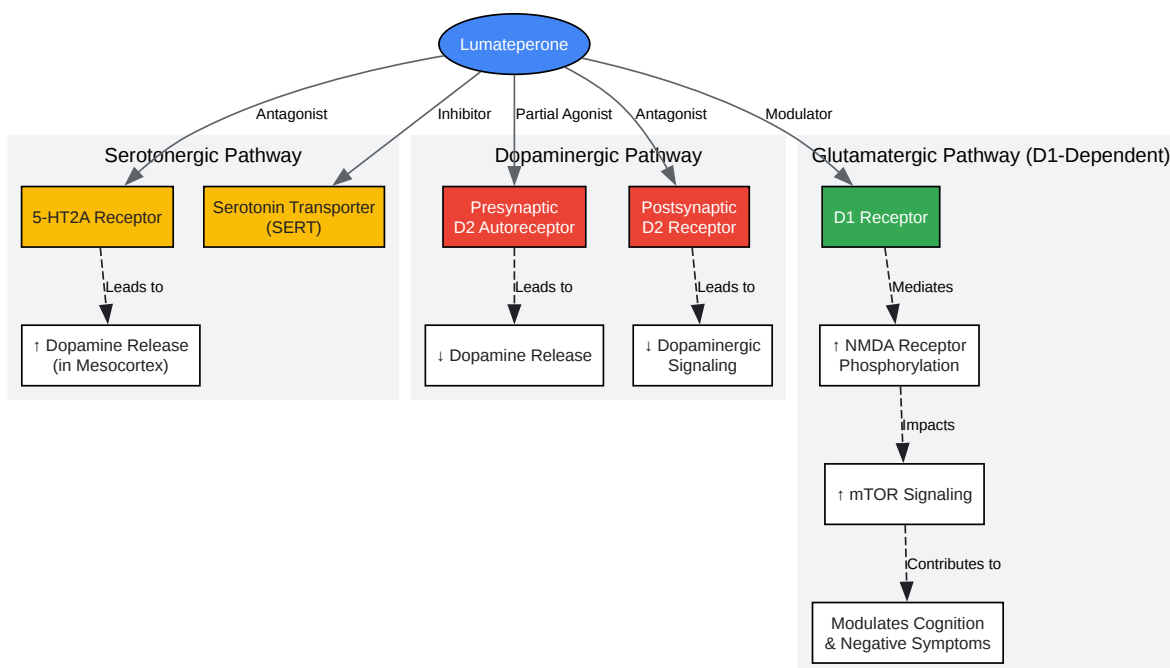


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Caption: Standard laboratory workflow for safe handling of **Lumateperone-D4**.

Mechanism of Action: Key Signaling Pathways

Lumateperone's therapeutic efficacy stems from its multi-target engagement across dopaminergic, serotonergic, and glutamatergic systems.[3][4][9] It acts as a potent serotonin 5-HT_{2A} receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D₂ receptors, and a modulator of D₁ receptor-dependent glutamate signaling.[1][3][10]



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Caption: Simplified signaling pathways modulated by Lumateperone.

Example Experimental Protocol: In Vitro Receptor Binding Assay

Detailed protocols for the specific toxicological studies summarized in an SDS are not typically disclosed. However, the following is a representative, generalized methodology for an in vitro competitive radioligand binding assay, a key experiment used to determine the receptor binding affinities listed in Table 2.2.

Objective: To determine the binding affinity (K_i) of **Lumateperone-D4** for a target receptor (e.g., human 5-HT_{2A}) expressed in a cell membrane preparation.

Materials:

- Cell membranes with expressed target receptor (e.g., CHO-K1 cells expressing h5-HT_{2A}).
- Radioligand (e.g., [³H]-ketanserin for 5-HT_{2A}).
- Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
- **Lumateperone-D4** stock solution (in DMSO).
- Non-specific binding competitor (e.g., Mianserin).
- 96-well microplates and filter mats.
- Scintillation fluid and microplate scintillation counter.

Methodology:

- Compound Dilution: Prepare a serial dilution of **Lumateperone-D4** in Assay Buffer, typically ranging from 10 μ M to 0.1 nM.
- Assay Plate Preparation: To designated wells of a 96-well plate, add:
 - Total Binding: Assay Buffer.
 - Non-Specific Binding (NSB): A high concentration of a non-labeled competitor (e.g., 10 μ M Mianserin).
 - Test Compound: Dilutions of **Lumateperone-D4**.
- Radioligand Addition: Add the radioligand (e.g., [³H]-ketanserin at a final concentration near its K_d value) to all wells.

- Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
- Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
- Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any remaining unbound radioligand.
- Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity in each well using a microplate scintillation counter.
- Data Analysis:
 - Calculate specific binding: $\text{Specific Binding} = \text{Total Binding} - \text{Non-Specific Binding}$.
 - Plot the percentage of specific binding against the log concentration of **Lumateperone-D4**.
 - Use non-linear regression analysis (e.g., sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of **Lumateperone-D4** that inhibits 50% of the specific binding of the radioligand).
 - Convert the IC₅₀ to a K_i (inhibition constant) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

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